![molecular formula C26H19F3N6O2S2 B2683596 N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide CAS No. 393874-40-3](/img/structure/B2683596.png)
N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide
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Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of compounds containing the thiazole moiety has been increasing steadily due to their utility in various fields . Several types of thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems have been synthesized . Furthermore, modification of thiazole-based compounds at different positions has been done to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .Scientific Research Applications
Cancer Research
Naphthalene derivatives have been extensively investigated for their anticancer properties. For instance, the synthesis and evaluation of novel derivatives for toxicity assessment, tumor inhibition, and their potential as anticancer agents highlight the critical role these compounds play in medicinal chemistry. Such studies focus on the interaction of these derivatives with biological targets like tubulin and various enzymes, indicating their potential in inhibiting tumor growth and proliferation (Faheem, 2018) (Gouhar & Raafat, 2015).
Enzyme Inhibition
Research also extends to the enzyme inhibitory activities of naphthalene derivatives, particularly against enzymes like carbonic anhydrase. These compounds have demonstrated significant inhibitory effects, showcasing their potential in therapeutic applications, such as treating conditions associated with enzyme dysregulation. The structure-activity relationship analyses in these studies suggest the importance of the naphthalene moiety and its substitutions for the activity of these compounds (Kurt et al., 2016).
Antihypertensive Agents
Further research on naphthalene derivatives includes their potential as antihypertensive α-blocking agents. These studies have synthesized various compounds, assessing their pharmacological profiles and identifying several with promising antihypertensive activities. This indicates the potential of naphthalene derivatives in developing new treatments for hypertension, contributing to the broad therapeutic applications of these compounds (Abdel-Wahab et al., 2008).
Mechanism of Action
The mechanism of action of thiazole derivatives can vary widely depending on their structure and the target they interact with. Some thiazole derivatives have shown antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Future Directions
properties
IUPAC Name |
N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F3N6O2S2/c27-26(28,29)17-7-4-8-18(13-17)35-21(33-34-25(35)39-15-22(36)32-24-30-11-12-38-24)14-31-23(37)20-10-3-6-16-5-1-2-9-19(16)20/h1-13H,14-15H2,(H,31,37)(H,30,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJMFSSBTOWEHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)SCC(=O)NC5=NC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F3N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide |
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